An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the non-proteinogenic amino acid, 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid (CAS No. 98996-25-9). As a substituted hydroxyphenylglycine analog, this compound holds potential significance in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide integrates predicted values derived from established computational models with generalized, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, chemical synthesis, and the evaluation of this compound's potential as a building block in drug development programs.
Molecular Identity and Structural Characteristics
2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid is an aromatic alpha-amino acid characterized by a phenyl ring substituted with both a hydroxyl and a methyl group. Its unique structure imparts specific electronic and steric properties that can influence its chemical reactivity and biological activity.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-2-(3-hydroxy-4-methylphenyl)acetic acid | N/A |
| CAS Number | 98996-25-9 | [3] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| InChI | 1S/C9H11NO3/c1-5-2-3-6(4-7(5)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) | [3] |
| InChIKey | HMBPQOIKIYPJPU-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C(=O)O)N)O | N/A |
| Physical Form | White to Yellow Solid | [3] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimates for key physicochemical properties. These predictions are crucial for initial assessments in drug discovery pipelines, guiding decisions on solubility, permeability, and potential bioavailability.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | > 200 (decomposition likely) | Influences formulation, stability, and purification methods. High melting points are typical for amino acids due to their zwitterionic nature. |
| pKa₁ (Carboxylic Acid) | ~2.0 - 2.5 | Governs the ionization state of the carboxyl group at physiological pH, impacting solubility and receptor interactions.[4] |
| pKa₂ (Ammonium) | ~9.0 - 9.5 | Determines the charge of the amino group, which is critical for solubility, membrane transport, and binding to biological targets.[4] |
| pKa₃ (Phenolic Hydroxyl) | ~10.0 - 10.5 | The ionization of the phenolic group can significantly affect solubility, antioxidant properties, and metabolic stability. |
| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | A measure of lipophilicity, which is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] |
| Aqueous Solubility | Moderately soluble | Solubility is a critical factor for oral bioavailability and formulation. The presence of both polar (amino, carboxyl, hydroxyl) and non-polar (methylphenyl) groups suggests a complex solubility profile.[6][7] |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
The following section outlines standardized experimental protocols for the determination of the key physicochemical properties of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid. The rationale behind each methodological choice is provided to ensure a comprehensive understanding of the experimental design.
Determination of Acid Dissociation Constants (pKa)
The pKa values of the carboxylic acid, amino, and phenolic hydroxyl groups are fundamental to understanding the ionization state of the molecule at different pH values.
Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the amino acid solution in a temperature-controlled beaker with a magnetic stirrer.
-
Acidic Titration: Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of the titrant. Continue the titration until a pH of approximately 1.5 is reached.
-
Basic Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition. Continue the titration until a pH of approximately 12.5 is reached.
-
Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[8]
Rationale: Potentiometric titration is a robust and widely accepted method for determining the pKa values of ionizable groups. By monitoring the change in pH upon the addition of a strong acid or base, the buffering regions of the molecule can be identified, and the pKa values can be accurately determined from the midpoints of these regions.
Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.
Protocol (Shake-Flask Method):
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Dissolve a known amount of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid in the aqueous phase.
-
Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the amino acid in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Rationale: The shake-flask method is the traditional and most reliable method for determining logP. It directly measures the partitioning of a compound between an aqueous and a non-polar phase, providing a direct measure of its lipophilicity.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences drug absorption and formulation.
Protocol:
-
Sample Preparation: Add an excess amount of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved amino acid using a validated analytical method such as HPLC-UV.
-
Solubility Determination: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Rationale: The equilibrium solubility method provides a thermodynamically accurate measurement of a compound's solubility. Using a relevant physiological buffer (pH 7.4) gives a more biologically relevant solubility value for initial drug development assessments.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (in D₂O)
-
Aromatic Protons: Signals expected in the range of δ 6.5-7.5 ppm, with splitting patterns determined by the substitution on the phenyl ring.
-
α-Proton: A singlet or a multiplet (depending on the exchange rate of the adjacent amine protons) is expected around δ 4.0-4.5 ppm.
-
Methyl Protons: A singlet is anticipated around δ 2.0-2.5 ppm.
Predicted ¹³C NMR Spectrum
-
Carboxyl Carbon: A signal is expected in the downfield region, around δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals are expected in the range of δ 110-160 ppm.
-
α-Carbon: A signal is anticipated around δ 55-65 ppm.
-
Methyl Carbon: A signal is expected in the upfield region, around δ 15-25 ppm.
Synthesis and Potential Applications
Synthetic Approach: The Strecker Synthesis
A plausible and well-established method for the synthesis of α-amino acids is the Strecker synthesis.[11][12] This one-pot reaction typically involves an aldehyde, ammonia, and cyanide.
The synthesis would commence with 3-hydroxy-4-methylbenzaldehyde, which can be prepared from commercially available precursors.[13][14]
Potential Applications in Medicinal Chemistry
Non-proteinogenic amino acids, particularly those with substituted aromatic side chains like hydroxyphenylglycine derivatives, are valuable building blocks in drug discovery.[15][16] They are often incorporated into peptide and non-peptide structures to:
-
Modulate Pharmacokinetic Properties: The introduction of unique side chains can improve metabolic stability, alter solubility, and enhance membrane permeability.
-
Enhance Binding Affinity and Selectivity: The specific stereochemistry and electronic properties of the amino acid can lead to more potent and selective interactions with biological targets.
-
Introduce Novel Structural Motifs: These amino acids can serve as scaffolds for the development of new classes of therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid, alongside established experimental protocols for their determination. While experimental data for this specific molecule is currently limited, the information presented herein serves as a valuable starting point for researchers interested in its synthesis and potential applications. The unique structural features of this compound suggest its potential as a valuable building block in the design and development of novel therapeutics. Further experimental characterization is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.
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